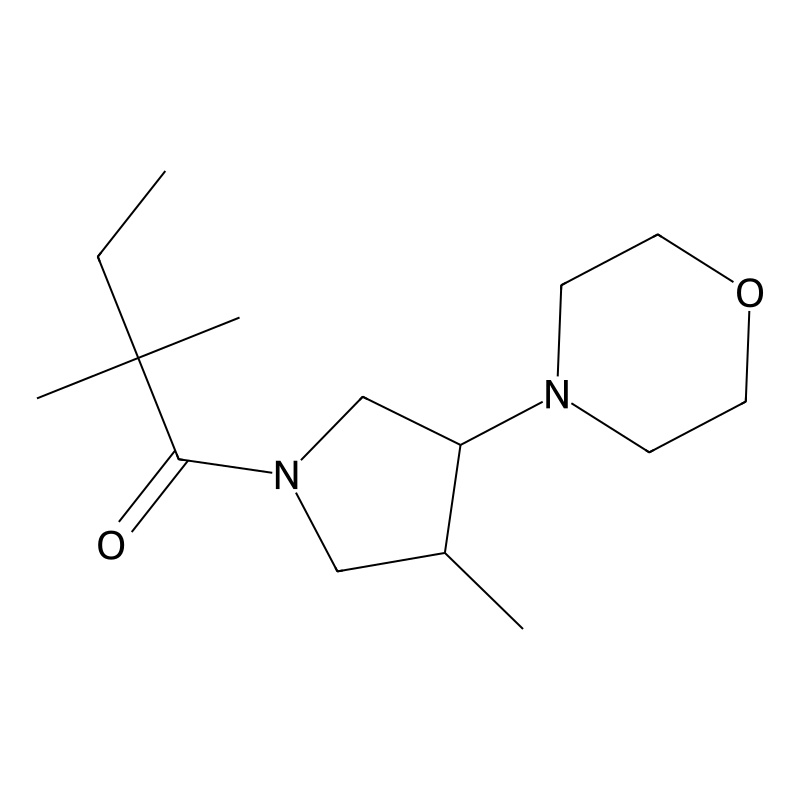

2,2-Dimethyl-1-(3-methyl-4-morpholin-4-ylpyrrolidin-1-yl)butan-1-one

Catalog No.

S7884543

CAS No.

M.F

C15H28N2O2

M. Wt

268.39 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

2,2-Dimethyl-1-(3-methyl-4-morpholin-4-ylpyrrolidin-1-yl)butan-1-one

IUPAC Name

2,2-dimethyl-1-(3-methyl-4-morpholin-4-ylpyrrolidin-1-yl)butan-1-one

Molecular Formula

C15H28N2O2

Molecular Weight

268.39 g/mol

InChI

InChI=1S/C15H28N2O2/c1-5-15(3,4)14(18)17-10-12(2)13(11-17)16-6-8-19-9-7-16/h12-13H,5-11H2,1-4H3

InChI Key

BYSVITLROYIMIO-UHFFFAOYSA-N

SMILES

CCC(C)(C)C(=O)N1CC(C(C1)N2CCOCC2)C

Canonical SMILES

CCC(C)(C)C(=O)N1CC(C(C1)N2CCOCC2)C

2,2-Dimethyl-1-(3-methyl-4-morpholin-4-ylpyrrolidin-1-yl)butan-1-one (also known as Dibutylone) is a synthetic designer drug that falls under the cathinone class of drugs. Cathinones are a group of chemicals structurally related to amphetamines that are known to have psychostimulant effects. Dibutylone is classified as a β-keto amphetamine derivative. It was first synthesized in the 1960s, but it was not commonly available until the 2010s when it became popular among recreational drug users. Dibutylone is known to produce effects similar to ecstasy (MDMA) and amphetamines.

Dibutylone is a colorless or light yellow crystalline powder. The molecular formula of dibutylone is C13H17NO3, and its molecular weight is 235.28 g/mol. The compound has a melting point of 191 °C, and boiling point is not available. Dibutylone is slightly soluble in water, and it forms a crystalline solid with a solubility of 4.80 × 10^-6 g/L.

Dibutylone can be synthesized from 2-bromo-3,4-dimethylphenylacetonitrile and 1-(3-methyl-4-morpholin-4-yl-pyrrolidin-1-yl)pentan-1-one using reagents such as ammonium acetate, potassium carbonate, and acetone. Synthetic procedures for dibutylone were first published by Kikura-Hanajiri et al. in 2012. The purity of dibutylone can be determined using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Several analytical methods have been developed to detect dibutylone in biological samples. Gas chromatography (GC), liquid chromatography (LC), and tandem mass spectrometry (MS/MS) are the most commonly used methods for detecting dibutylone in biological matrices such as blood, urine, and hair. Recently, a rapid and sensitive detection method based on surface-enhanced Raman spectroscopy (SERS) was developed to detect dibutylone in urine samples.

Dibutylone produces pharmacological effects that are similar to those of other cathinone derivatives like amphetamines and MDMA. It acts as a serotonin-norepinephrine-dopamine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. The effects of dibutylone include euphoria, increased energy, increased sociability, and decreased appetite. However, the exact pharmacological mechanisms by which dibutylone produces these effects are not well understood.

The toxicity and safety of dibutylone in humans are not well studied. However, animal studies have shown that dibutylone has a high toxicity profile that is comparable to other cathinones. In rats, dibutylone induces hyperthermia, seizures, and neuronal damage at high doses. Acute toxicity studies in mice showed that dibutylone has a median lethal dose (LD50) of around 80-90 mg/kg body weight. These results suggest that dibutylone is highly toxic and may pose a significant risk to human health.

Dibutylone has several applications in scientific experiments. It is commonly used as a reference standard for the development and optimization of analytical methods for cathinone detection. Dibutylone is also used as a positive control in in vitro studies of serotonin and dopamine transporters. Furthermore, dibutylone is being investigated for its potential use in the treatment of mental health disorders such as depression and anxiety.

The current state of research on dibutylone is limited. Most studies have focused on the detection of dibutylone in biological samples and the development of analytical methods for its detection. Few studies have investigated the pharmacological effects of dibutylone in humans. Additionally, the long-term effects of dibutylone on human health are not well understood.

Dibutylone has potential implications in various fields of research and industry. In the pharmaceutical industry, dibutylone could be investigated for its potential therapeutic effects on mental health disorders. The development of more effective and efficient methods for detecting dibutylone could also have implications in forensic science and drug testing.

The limitations of current research on dibutylone are mainly related to a lack of human studies investigating its pharmacological and toxicological effects. Future studies could focus on investigating the long-term effects of dibutylone use in humans. Additionally, there is a need for the development of more efficient and sensitive methods for the detection and analysis of dibutylone in various biological samples. Finally, more research is needed to investigate the safety and efficacy of dibutylone for potential therapeutic use in psychiatric disorders.

Possible future directions for research on dibutylone include:

1. Investigating the long-term effects of dibutylone use in humans to determine its potential risks to human health.

2. Developing more efficient and sensitive methods for the detection and analysis of dibutylone in various biological samples.

3. Investigating the safety and efficacy of dibutylone for potential therapeutic use in psychiatric disorders.

4. Understanding the exact pharmacological mechanisms by which dibutylone produces its effects.

5. Investigating the potential use of dibutylone as a positive control in in vitro studies of serotonin and dopamine transporters.

6. Developing safer and more effective synthetic routes for the production of dibutylone.

7. Investigating the potential of dibutylone as a novel treatment for drug addiction.

8. Developing more specific and selective inhibitors for the detection and analysis of dibutylone in various biological samples.

9. Further analyzing the pharmacological and toxicological properties of dibutylone in animal models to better understand its potential effects on human health.

1. Investigating the long-term effects of dibutylone use in humans to determine its potential risks to human health.

2. Developing more efficient and sensitive methods for the detection and analysis of dibutylone in various biological samples.

3. Investigating the safety and efficacy of dibutylone for potential therapeutic use in psychiatric disorders.

4. Understanding the exact pharmacological mechanisms by which dibutylone produces its effects.

5. Investigating the potential use of dibutylone as a positive control in in vitro studies of serotonin and dopamine transporters.

6. Developing safer and more effective synthetic routes for the production of dibutylone.

7. Investigating the potential of dibutylone as a novel treatment for drug addiction.

8. Developing more specific and selective inhibitors for the detection and analysis of dibutylone in various biological samples.

9. Further analyzing the pharmacological and toxicological properties of dibutylone in animal models to better understand its potential effects on human health.

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Exact Mass

268.215078140 g/mol

Monoisotopic Mass

268.215078140 g/mol

Heavy Atom Count

19

Dates

Last modified: 01-05-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds